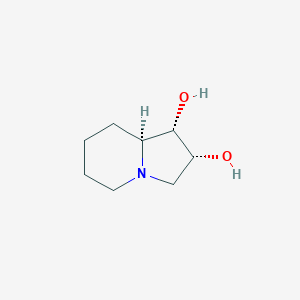
2-Epilentiginosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Epilentiginosine is a natural product found in Astragalus oxyphysus, Ipomoea carnea, and other organisms with data available.
Aplicaciones Científicas De Investigación
Enantiocontrolled Synthesis
- 2-Epilentiginosine has been synthesized enantioselectively, demonstrating the chemical capability to produce this compound with high stereochemical control. This synthesis approach is significant for the study of naturally occurring indolizidines (Rasmussen, Delair, & Greene, 2001).
Pathway Towards Trans-Dihydroxy Alkylpyrrolidines and Piperidines
- The compound has been used to develop a synthetic pathway for trans-3,4-dihydroxy-2-alkylpyrrolidines and piperidines, highlighting its utility in complex organic syntheses (Kang, Kim, & Rhee, 2014).
Antiepileptogenic Treatments
- Though not directly related to 2-Epilentiginosine, research in antiepileptogenic treatments explores diverse therapies including antiseizure drugs and novel molecular targets, which could indirectly influence the therapeutic potential of related compounds (Kaminski, Rogawski, & Klitgaard, 2014).
Epilepsy and Seizure Models
- Studies on epilepsy and seizure models provide insights into the broader context of neurological research, which may intersect with the pharmacological applications of compounds like 2-Epilentiginosine (Chen et al., 2017).
Metabolomics in Drug-Resistant Epilepsy
- Metabolomic studies in drug-resistant epilepsy could be relevant for understanding how different compounds, including 2-Epilentiginosine, might interact with or affect metabolic pathways in neurological conditions (Murgia et al., 2017).
Neurotherapeutic Strategies
- Research into neurotherapeutic strategies, including the role of COX-2 in epilepsy, presents a broader context in which the therapeutic potential of 2-Epilentiginosine might be evaluated (Rawat, Kukal, Dahiya, & Kukreti, 2019).
Adenosine as a Neuromodulator
- The role of adenosine as a neuromodulator in neurological diseases may offer insights into the potential mechanisms or pathways that could be relevant to 2-Epilentiginosine's effects (Boison, 2008).
Harmonization of Preclinical Data
- The harmonization of preclinical data in epilepsy research provides a framework for assessing the effects and applications of various compounds, possibly including 2-Epilentiginosine (Lapinlampi et al., 2017).
Novel Natural Drugs for Age-Related Diabetes
- Exploring natural drugs for the treatment of age-related diabetes, such as Enteromorpha prolifera oligosaccharide, might indirectly relate to the potential applications of 2-Epilentiginosine in metabolic disorders (Ouyang et al., 2021).
Propiedades
Número CAS |
108866-42-8 |
|---|---|
Fórmula molecular |
C8H15NO2 |
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
(1S,2R,8aS)-1,2,3,5,6,7,8,8a-octahydroindolizine-1,2-diol |
InChI |
InChI=1S/C8H15NO2/c10-7-5-9-4-2-1-3-6(9)8(7)11/h6-8,10-11H,1-5H2/t6-,7+,8-/m0/s1 |
Clave InChI |
SQECYPINZNWUTE-RNJXMRFFSA-N |
SMILES isomérico |
C1CCN2C[C@H]([C@H]([C@@H]2C1)O)O |
SMILES |
C1CCN2CC(C(C2C1)O)O |
SMILES canónico |
C1CCN2CC(C(C2C1)O)O |
Sinónimos |
2-epilentiginosine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




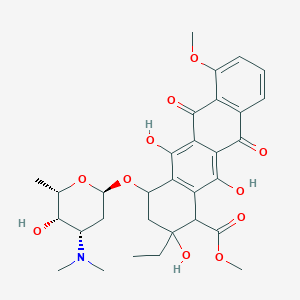
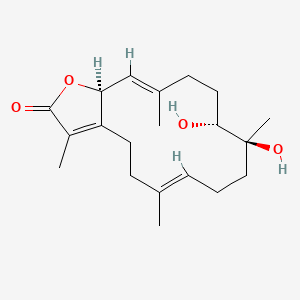
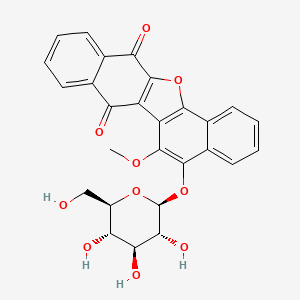
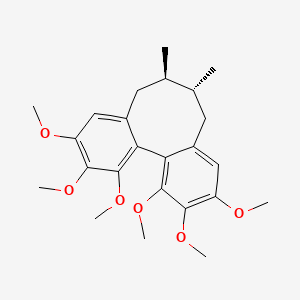
![Benzene, [(butyltelluro)ethynyl]-](/img/structure/B1245795.png)
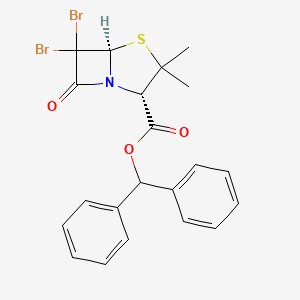
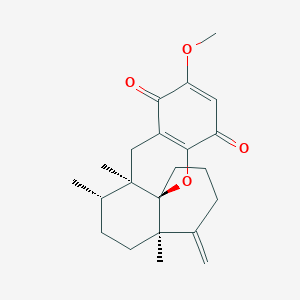


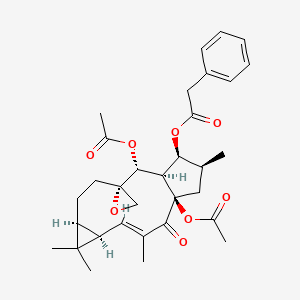
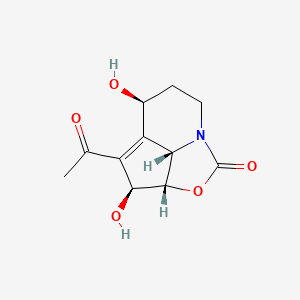
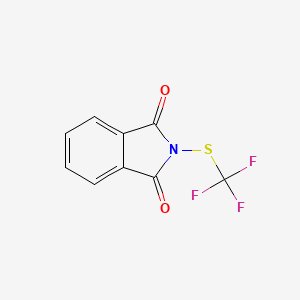
![methyl (1S,12S,13R,14R,15E)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate](/img/structure/B1245809.png)